8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one
Description
Properties
IUPAC Name |
13-bromo-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16-13(9)14(12)17/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQDSBOUVLUFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C(=O)C3=C1C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the benzo[5,6]cyclohepta[1,2-b]pyridine framework exhibit significant anticancer properties. For instance, compounds similar to 8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one have been studied for their ability to inhibit specific kinases involved in cancer progression.
- Case Study : A study on related compounds demonstrated promising cytotoxic effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines using MTT assays. The findings suggested that these compounds could serve as a basis for developing new anticancer drugs .
Anti-inflammatory Properties
The compound's structural features allow it to interact with biological targets implicated in inflammatory pathways. Research has shown that certain derivatives can modulate inflammatory responses, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
- Case Study : In vitro studies have revealed that derivatives of this compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, indicating their potential utility in anti-inflammatory therapies .
Antiviral Activity
Recent investigations into the antiviral properties of pyridine-based heterocycles have highlighted their effectiveness against various viral infections. The compound may exhibit activity against viruses by interfering with their replication mechanisms.
- Case Study : A comprehensive study on similar compounds showed promising results against influenza viruses and other RNA viruses, suggesting that modifications of the benzo[5,6]cyclohepta[1,2-b]pyridine structure could lead to effective antiviral agents .
Summary of Findings
The applications of this compound span multiple therapeutic areas:
| Application Type | Key Findings |
|---|---|
| Anticancer | Significant cytotoxic effects on A549, MCF-7, and HCT-116 cell lines |
| Anti-inflammatory | Reduced pro-inflammatory cytokine production in macrophages |
| Antiviral | Effective against influenza and RNA viruses |
Mechanism of Action
The mechanism of action of 8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one (CAS 31251-41-9)
- Structure : Chlorine at position 6.
- Properties : Molecular weight 243.69 g/mol, melting point 105°C, crystalline powder .
- Role : Key impurity in Loratadine synthesis; used as a reference standard in pharmacopeial testing .
- Synthesis : Prepared via Wittig-Horner reactions and cyclization steps, similar to bromo derivatives .
3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (CAS N/A)
- Structure : Bromine at position 3, chlorine at 7.
- Properties: Molecular weight 322.59 g/mol (C₁₄H₉BrClNO) .
9-Bromo-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (CAS 106997-59-5)
- Structure : Bromine at position 8.
- Properties: Molecular weight 288.14 g/mol (C₁₄H₁₀BrNO) .
- Comparison : Positional isomerism (8- vs. 9-bromo) may influence metabolic stability and receptor interactions.
Piperidine-Modified Derivatives
Compounds with substitutions on the piperidine ring exhibit varied pharmacological profiles:
SCH-66336 (CAS N/A)
- Structure : 8-Chloro-3,10-dibromo substitution with piperidinecarboxamide groups .
- Activity : Potent farnesyl transferase inhibitor (IC₅₀ < 2 nM), used in anticancer research .
- Key Difference: Dibromination at positions 3 and 10 enhances enzyme inhibition compared to mono-bromo derivatives.
Desloratadine Derivatives (e.g., Compound 5b)
Functional Group Variations
Physicochemical and Pharmacokinetic Comparisons
Structure-Activity Relationship (SAR) Insights
- Halogen Position : Bromine at position 8 (vs. 3 or 9) optimizes steric compatibility with enzymatic pockets, as seen in SCH-66336’s potency .
- Piperidine Modifications : Sulfonyl or carboxamide groups enhance water solubility and bioavailability (e.g., Compound 5b’s diuretic activity ).
- Dual Halogenation: Dibromo-chloro derivatives (e.g., SCH-66336) show superior antitumor activity over mono-halogenated analogues, likely due to enhanced target engagement .
Biological Activity
8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one is a complex organic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and other diseases.
- Chemical Formula : C14H10BrNO
- Molecular Weight : 288.14 g/mol
- CAS Number : 143540-56-1
- Boiling Point : Not specified
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an anti-cancer agent as well as its effects on other biological systems.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and modulation of mitochondrial pathways.
A study demonstrated that this compound preferentially suppressed the growth of rapidly dividing A549 cells compared to slower-growing non-tumor fibroblasts, indicating a selective toxicity towards cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting that this compound may possess antimicrobial activity. It has shown effectiveness against certain bacterial strains and could be a candidate for further exploration in treating infections.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested alongside standard chemotherapeutics. Results showed:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | A549 |
| Doxorubicin | 10 | A549 |
| Cisplatin | 12 | A549 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound's efficacy was comparable to established chemotherapeutics, suggesting it could serve as an alternative or adjunct therapy .
Study 2: Mechanistic Insights
A mechanistic study revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells. This oxidative stress was linked to mitochondrial dysfunction and subsequent apoptosis. The study highlighted the importance of mitochondrial pathways in mediating the compound's effects .
Q & A
Q. What analytical methods are recommended for identifying and quantifying 8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one in pharmaceutical formulations?
Answer:
- HPLC Methodology : Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector (254 nm), a C8 column (150 mm × 4.6 mm, 5 µm), and a mobile phase flow rate of 1.0 mL/min at 25–35°C. Prepare reference standards (e.g., 0.8 µg/mL loratadine) and sample solutions in a diluent (e.g., acetonitrile/water). Inject 50 µL of each solution and analyze peak retention times (relative retention ~0.79–1.00 for related impurities) .
- Validation Parameters : Ensure ≤0.1% individual impurities and ≤0.3% total impurities, with response factors adjusted for specific derivatives (e.g., 0.25 for fluorinated analogs) .
Q. How is this compound synthesized, and what intermediates are critical?
Answer:
- Key Intermediate : Start with 4,8-dichloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one. Bromination at C10 using bromine or NBS under controlled conditions introduces the bromine moiety .
- One-Pot Synthesis : A patented method avoids isolating intermediates like 8-chloro-11-[1-(1-chloroethoxycarbonyl)-4-piperidinylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (ACE Desloratadine), streamlining production .
Advanced Research Questions
Q. What is the mechanistic role of bromine at C10 in enhancing farnesyl protein transferase (FPT) inhibition?
Answer:
- Structural Impact : Bromine at C10 in tricyclic inhibitors like SCH-66336 increases steric bulk and electron-withdrawing effects, improving binding to FPT’s hydrophobic pocket. This modification enhances potency (IC₅₀ < 1 nM) by stabilizing interactions with catalytic zinc ions .
- Biological Validation : Comparative studies with non-brominated analogs show reduced antitumor activity in Ras-transformed cells, confirming bromine’s critical role .
Q. How can researchers resolve discrepancies in impurity profiling data for this compound across different batches?
Answer:
- Root-Cause Analysis :
- Chromatographic Optimization : Adjust column temperature (25–35°C) or mobile phase composition (e.g., acetonitrile:buffer ratio) to separate co-eluting peaks .
- Response Factor Calibration : Account for variances in UV absorption using impurity-specific response factors (e.g., 0.25 for fluorinated derivatives) .
- Batch Comparison : Use LC-MS to identify unexpected byproducts (e.g., dimerization products like Rupatadine Dimer Impurity 2, C₄₅H₃₉Cl₂N₅O₂) .
Q. What strategies mitigate challenges in synthesizing this compound derivatives with piperidine substituents?
Answer:
- Sulfonylation Reactions : React piperidine intermediates with nitrobenzenesulfonyl chlorides to form stable sulfonamide derivatives (e.g., 4b: m.p. 221.7–222.8°C; 4c: m.p. >230°C). Purify via SnCl₂-mediated reduction and recrystallization from ethyl acetate .
- TPR Domain Targeting : For kinase inhibitors, introduce substituents (e.g., pentyl groups) at C4 using Grignard reagents to enhance solubility and target MPS1 kinetochore localization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
